Propyl hexanoate - d5
CAS No.: 1394230-22-8
Cat. No.: VC0148596
Molecular Formula: C9H13D5O2
Molecular Weight: 163.27
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1394230-22-8 |
---|---|
Molecular Formula | C9H13D5O2 |
Molecular Weight | 163.27 |
Introduction
Chemical Identity and Structure
Propyl hexanoate - d5 is a deuterated ester formed from hexanoic acid and propanol. Its chemical identity is defined by the following properties:
Property | Value |
---|---|
CAS Number | 1394230-22-8 |
Molecular Formula | C₉H₁₃D₅O₂ |
Molecular Weight | 163.27 g/mol |
Purity (Commercial) | 95% minimum |
The compound retains the same basic chemical structure as regular propyl hexanoate (also known as propyl caproate), but with five hydrogen atoms strategically replaced by deuterium atoms. This deuteration results in a mass difference of approximately 5 atomic mass units compared to the non-deuterated compound, which has a molecular weight of 158.24 g/mol .
The deuteration pattern in propyl hexanoate - d5 is specifically designed to provide a distinct mass signature while maintaining similar chemical reactivity to the non-deuterated version. This characteristic is particularly valuable in mass spectrometry applications, where the compound can serve as an internal standard or tracer.
Physical Properties
General Physical Characteristics
While specific physical data for propyl hexanoate - d5 is limited in the available literature, we can infer its properties based on the non-deuterated counterpart with consideration for the effects of deuteration:
Property | Value (Non-deuterated) | Expected for d5 version |
---|---|---|
Physical State (20°C) | Colorless to almost colorless clear liquid | Similar appearance with potentially slight differences |
Melting Point | -69°C | Slightly higher than non-deuterated version |
Boiling Point | 187°C | Slightly higher than non-deuterated version |
Flash Point | 52°C | Similar with potential slight increase |
Specific Gravity (20/20) | 0.87 | Marginally higher due to deuterium |
Refractive Index | 1.41 | Similar with potential slight differences |
Deuteration typically results in slightly higher melting and boiling points compared to non-deuterated analogs due to the increased mass of deuterium compared to hydrogen. This increases the van der Waals forces between molecules, though the effect is modest .
Intermolecular Forces
Like its non-deuterated counterpart, propyl hexanoate - d5 exhibits various intermolecular forces:
Synthesis and Preparation
Synthetic Routes
Propyl hexanoate - d5 can be synthesized through several routes, though the most common approach involves esterification:
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Esterification of hexanoic acid with deuterated propanol (C₃D₅OH or partially deuterated variants)
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Deuteration of pre-formed propyl hexanoate
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Custom synthetic approaches for specific deuteration patterns
The most direct method typically involves a condensation reaction (esterification) similar to that used for the non-deuterated version, but using deuterated starting materials .
Laboratory Preparation
The laboratory preparation of propyl hexanoate - d5 follows a general esterification protocol:
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Reaction of hexanoic acid with deuterated propanol in the presence of an acid catalyst (typically concentrated sulfuric acid)
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The reaction is conducted under reflux conditions to drive it to completion
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Removal of water formed during the reaction to shift the equilibrium toward product formation
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Purification by distillation or chromatographic methods to achieve the required purity (typically ≥95%)
The specific positions of deuteration may vary depending on the synthetic approach and the deuterated starting materials used. The reaction conditions must be carefully controlled to prevent hydrogen-deuterium exchange in undesired positions.
Applications in Scientific Research
Analytical Chemistry Applications
Propyl hexanoate - d5 serves several critical functions in analytical chemistry:
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Internal Standard: The compound functions as an ideal internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. Its nearly identical chemical behavior to non-deuterated propyl hexanoate, combined with its distinguishable mass, makes it valuable for quantitative analysis .
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Method Development and Validation: The compound assists in developing and validating analytical methods for detecting and quantifying propyl hexanoate and related esters in various matrices.
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Headspace Analysis: Similar to what was described in cheese volatile compound extraction, propyl hexanoate - d5 can be used in headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for the analysis of complex matrices .
Metabolic and Environmental Studies
The deuterated compound finds applications in various scientific fields:
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Metabolic Tracing: As a stable isotope-labeled compound, propyl hexanoate - d5 enables researchers to track metabolic pathways involving ester metabolism. The deuterium atoms provide a distinct mass signature that can be followed through biological transformations.
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Environmental Monitoring: In environmental studies, the compound can be used to track the fate of esters in various ecosystems and to understand degradation pathways .
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Bioaccumulation Studies: The compound may be employed to study the bioaccumulation of esters in biological systems and food chains.
Hazard Category | Information |
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GHS Pictogram | Flammability hazard |
Signal Word | Warning |
Hazard Statements | H226: Flammable liquid and vapor (Expected to be similar to non-deuterated version) |
Flammability | Similar to propyl hexanoate, with a flash point around 52°C |
Comparison with Related Compounds
Comparison with Non-Deuterated Propyl Hexanoate
The primary differences between propyl hexanoate - d5 and its non-deuterated counterpart include:
Property | Propyl Hexanoate | Propyl Hexanoate - d5 |
---|---|---|
Molecular Formula | C₉H₁₈O₂ | C₉H₁₃D₅O₂ |
Molecular Weight | 158.24 g/mol | 163.27 g/mol |
Mass Spectrum | Standard fragmentation pattern | Shifted fragmentation pattern due to deuterium |
Chemical Reactivity | Standard | Slightly reduced rate for reactions involving deuterated positions (kinetic isotope effect) |
Applications | Flavoring agent, fragrance component | Internal standard, tracer in research |
The chemical properties and reactivity remain largely similar, but the deuteration provides distinctive analytical advantages .
Comparison with Other Deuterated Esters
Propyl hexanoate - d5 belongs to a family of deuterated esters used in analytical chemistry and research:
Compound | Formula | Key Difference from Propyl Hexanoate - d5 |
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Methyl hexanoate - d5 | C₇H₉D₅O₂ | Shorter alcohol chain (methyl vs. propyl) |
Ethyl hexanoate - d5 | C₈H₁₁D₅O₂ | Different alcohol chain (ethyl vs. propyl) |
Propyl acetate - d5 | C₅H₅D₅O₂ | Shorter acid chain (acetate vs. hexanoate) |
These compounds share similar applications in analytical chemistry but target different native esters for quantification. The choice of which deuterated ester to use depends on the specific analytes of interest and the analytical method employed.
Research Applications and Future Perspectives
Current research utilizing propyl hexanoate - d5 encompasses several areas:
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Flavor and Fragrance Analysis: The compound serves as an internal standard for quantifying flavor and fragrance components in various matrices. The non-deuterated propyl hexanoate is known for its fruity scent reminiscent of blackberries, pineapple, cheese, or wine , making the deuterated version valuable in analyzing these types of products.
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Food Science: In studies similar to those examining cheese volatile compounds, propyl hexanoate - d5 could serve as a standard for quantifying ester formation during food aging and fermentation processes .
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Environmental Monitoring: The compound enables accurate tracking and quantification of ester pollutants in environmental samples, particularly in studies investigating volatile organic compounds (VOCs) from consumer products and their impact on outdoor environments .
Future research may expand the applications of propyl hexanoate - d5 to include more sophisticated metabolic tracing experiments, particularly in studying lipid metabolism and ester formation in biological systems. With advances in analytical techniques, this compound will likely continue to play an important role in both fundamental research and applied analytical methods.
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